molecular formula C8H13NO2 B1614665 2-(1-Aziridinyl)ethyl methacrylate CAS No. 6498-81-3

2-(1-Aziridinyl)ethyl methacrylate

Cat. No. B1614665
CAS RN: 6498-81-3
M. Wt: 155.19 g/mol
InChI Key: XEZCCHVCBAZAQD-UHFFFAOYSA-N
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Description

2-(1-Aziridinyl)ethyl methacrylate is a tertiary amine . It is a clear colorless to yellow liquid . The IUPAC name for this compound is 2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate .


Synthesis Analysis

The synthesis of 2-(1-Aziridinyl)ethyl methacrylate can be achieved through the anionic polymerization of 2-(1-aziridinyl)ethyl methacrylate and reaction of anionic living polystyryllithium with 1-[2-(4-chlorobutoxy)ethyl]aziridine . This process results in well-defined polymers having aziridinyl functionalities .


Molecular Structure Analysis

The molecular formula of 2-(1-Aziridinyl)ethyl methacrylate is C8H13NO2 . For more detailed structural information, you may refer to the 3D structure available in various chemical databases .


Chemical Reactions Analysis

The resulting polymers containing aziridine functions as crosslinking reagents were mixed with a tacky poly(acrylic acid-ran-n-butyl acrylate) in order to prepare novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network .


Physical And Chemical Properties Analysis

The boiling point of 2-(1-Aziridinyl)ethyl methacrylate is 44-50 °C at a pressure of 0.1 Torr . The density of the compound is 1.014 g/cm3 .

Scientific Research Applications

Copolymerization with Styrene

Research has shown that copolymers of 2-(1-Aziridinyl)ethyl methacrylate with styrene have been successfully synthesized. These copolymers were prepared in benzene solution, and their compositions were determined using techniques like elemental analysis and nuclear magnetic resonance spectroscopy. This has implications for developing new materials with tailored properties for specific applications (Chow, 1975).

Radical Polymerization

The controlled radical polymerization of 2-(1-Aziridinyl)ethyl methacrylate has been explored, demonstrating its utility in producing polymers with controlled molecular weights. This polymerization shows potential for creating polymers with specific structural and functional properties (Sordi et al., 2011).

Reactivity in Waterborne Polymers

A study on the chemistry of 2-(1-Aziridinyl)ethyl methacrylate in relation to waterborne carboxylic acid-containing polymers revealed that this compound can produce polymers with a high level of methacrylate functionality. This research highlights the potential for using 2-(1-Aziridinyl)ethyl methacrylate in creating advanced polymer materials (Taylor et al., 1999).

Biocompatible Block Copolymers

The potential of 2-(1-Aziridinyl)ethyl methacrylate in synthesizing biocompatible block copolymers has been investigated. These polymers are of significant interest in biomedical applications, indicating the versatility of this compound in creating materials beneficial for medical use (Ma et al., 2003).

Safety And Hazards

2-(1-Aziridinyl)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, skin sensitizer, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 2-(1-Aziridinyl)ethyl methacrylate research could involve exploring its potential applications in the creation of novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network . The effects of the number, position, and distribution of the aziridine functionality in the polymer chain on the properties of PSAs could also be investigated .

properties

IUPAC Name

2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZCCHVCBAZAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064391
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aziridinyl)ethyl methacrylate

CAS RN

6498-81-3
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6498-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aziridin-1-yl)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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